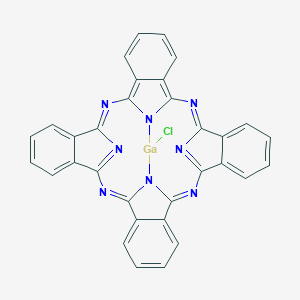

Gallium(III)-phthalocyanine chloride

Description

The exact mass of the compound Gallium(III)-phthalocyanine chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Gallium(III)-phthalocyanine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium(III)-phthalocyanine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMHOXAMWFXGCO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16ClGaN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19717-79-4 |

Source

|

| Record name | (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]gallium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19717-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium(III)-phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Gallium(III)-Phthalocyanine Chloride (GaPcCl)

Topic: Gallium(III)-phthalocyanine chloride (CAS 19717-79-4) Properties Content Type: In-depth Technical Guide

Advanced Characterization, Synthesis, and Optoelectronic Applications

Executive Summary

Gallium(III)-phthalocyanine chloride (GaPcCl), CAS 19717-79-4, represents a critical class of metallophthalocyanines (MPcs) distinguished by its trivalent central metal ion and axial chloride ligand. Unlike planar divalent MPcs (e.g., CuPc, ZnPc), the pyramidal geometry induced by the axial ligand in GaPcCl suppresses co-facial H-aggregation, enhancing solubility and preserving high fluorescence quantum yields in solution. This guide details the physicochemical properties, validated synthesis protocols, and mechanistic applications of GaPcCl in Photodynamic Therapy (PDT) and Organic Photovoltaics (OPV).

Physicochemical Profile

The following data consolidates experimental values for research-grade GaPcCl.

| Property | Value / Description | Notes |

| CAS Number | 19717-79-4 | |

| Molecular Formula | C₃₂H₁₆ClGaN₈ | |

| Molecular Weight | 617.69 g/mol | |

| Appearance | Dark blue to metallic green crystalline powder | Polymorph dependent |

| Crystal System | Triclinic (P-1) | Common polymorph (Type I) |

| Absorption | 670–695 nm | Solvent dependent (e.g., 672 nm in DMF) |

| Soret Band (B-band) | ~350 nm | |

| Fluorescence Quantum Yield ( | ~0.30 (in DMSO) | Higher than many planar MPcs due to reduced aggregation |

| Solubility | Low in alcohols/water; Soluble in H₂SO₄, Quinoline, chloronaphthalene | Soluble derivatives require peripheral functionalization |

| Thermal Stability | Stable > 400°C | Suitable for vacuum thermal evaporation (VTE) |

Synthesis and Purification Protocol

High-purity GaPcCl is synthesized via the cyclotetramerization of phthalonitrile with gallium(III) chloride. The following protocol minimizes hydrolysis byproducts and ensures high yield.

3.1. Reagents

-

Phthalonitrile (C₈H₄N₂): 4.0 eq (Excess not recommended to avoid metal-free Pc).

-

Gallium(III) Chloride (GaCl₃): 1.0 eq (Anhydrous, handle in glovebox).

-

Solvent: Quinoline or 1-Chloronaphthalene (High boiling point required).

-

Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

3.2. Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reagent Loading: Under nitrogen flow, charge the flask with Phthalonitrile (1.28 g, 10 mmol) and anhydrous GaCl₃ (0.44 g, 2.5 mmol).

-

Solvation: Add 10 mL of dry Quinoline.

-

Cyclotetramerization: Heat the mixture to 220°C for 4–6 hours . The solution will turn dark blue/green.

-

Note: Vigorous stirring is essential to prevent hot spots and charring.

-

-

Cooling & Precipitation: Cool to 80°C and pour the reaction mixture into 200 mL of Methanol/Water (1:1) to precipitate the crude product.

-

Filtration & Washing: Filter the precipitate. Wash sequentially with:

-

Hot Methanol (to remove unreacted phthalonitrile).

-

Dilute HCl (0.1 M) (to remove residual Quinoline).

-

Acetone (to dry the solid).

-

-

Purification (Critical for OPV): The crude solid must undergo Gradient Sublimation at 10⁻⁶ Torr.

-

Source Temp: 420°C.

-

Gradient Zone: 300°C (Product deposition).

-

3.3. Synthesis Workflow Diagram

Figure 1: Validated workflow for the synthesis and purification of research-grade GaPcCl.

Photophysical Properties

GaPcCl exhibits a characteristic Q-band absorption between 670–695 nm, originating from the HOMO (

-

Axial Ligand Effect: The chloride ligand forces the Ga atom out of the phthalocyanine plane (doming effect). This reduces

--

Reduced H-aggregation: Sharper Q-bands in solution.

-

Intersystem Crossing (ISC): The heavy atom effect of Gallium enhances spin-orbit coupling, facilitating efficient ISC to the triplet state (

).

-

Application Focus: Photodynamic Therapy (PDT)[4]

GaPcCl is a potent Type II Photosensitizer . Its mechanism relies on the generation of Singlet Oxygen (

5.1. Mechanism of Action

-

Excitation: Ground state GaPcCl (

) absorbs red light (670–690 nm) and enters the excited singlet state ( -

Intersystem Crossing:

undergoes ISC to the long-lived Triplet State ( -

Energy Transfer: Energy is transferred from

GaPcCl to ground state molecular oxygen ( -

Cytotoxicity: This generates excited Singlet Oxygen (

), which attacks cellular lipids and DNA.

5.2. Jablonski Diagram: PDT Mechanism

Figure 2: Jablonski diagram illustrating the Type II photochemical mechanism of GaPcCl in PDT.

Application Focus: Organic Photovoltaics (OPV)

In organic solar cells, GaPcCl functions primarily as an electron donor due to its high hole mobility and strong absorption in the red/NIR region.

6.1. Device Architecture

A typical planar heterojunction (PHJ) device utilizing GaPcCl achieves high Open Circuit Voltage (

-

Anode: Indium Tin Oxide (ITO).

-

Hole Transport Layer (HTL): PEDOT:PSS or MoO₃.

-

Donor Layer: GaPcCl (20–40 nm).

-

Acceptor Layer: C₆₀ (Fullerene).

-

Electron Transport Layer (ETL): Bathocuproine (BCP).

-

Cathode: Aluminum (Al).

Key Advantage: The ionization potential of GaPcCl is deeper than CuPc, often resulting in higher

6.2. OPV Layer Stack Diagram

Figure 3: Standard Planar Heterojunction (PHJ) architecture using GaPcCl as the photoactive donor.

Handling and Safety

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: Store in a cool, dry place under inert gas (Argon) if possible to prevent slow hydrolysis of the Ga-Cl bond over extended periods.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis involving Quinoline.

References

-

American Elements. (n.d.). Gallium(III) Phthalocyanine Chloride Properties and Applications. Retrieved from [Link][2]

-

Pereira, M. M., et al. (2023). Collagen Hydrolysate Effects on Photodynamic Efficiency of Gallium (III) Phthalocyanine on Pigmented Melanoma Cells. MDPI Molecules. Retrieved from [Link]

-

Klimovic, I., et al. (2024). Crystal and Molecular Structures of Two Phthalocyanines, Chloro(phthalocyaninato)gallium(III). MDPI Crystals. Retrieved from [Link]

-

Mori, T., et al. (2010). Aluminum phthalocyanine chloride/C60 organic photovoltaic cells with high open-circuit voltages. Journal of Applied Physics. Retrieved from [Link]

Sources

Photophysical properties of Gallium(III) phthalocyanine complexes

An In-Depth Technical Guide to the Photophysical Properties of Gallium(III) Phthalocyanine Complexes

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the photophysical properties of Gallium(III) phthalocyanine (Ga(III)Pc) complexes, tailored for researchers, scientists, and professionals in drug development. Our focus is on the fundamental principles governing their behavior upon light absorption and the practical methodologies for their characterization, with a special emphasis on their application in Photodynamic Therapy (PDT).

Introduction: The Significance of Gallium(III) Phthalocyanines

Phthalocyanines (Pcs) are robust synthetic analogues of naturally occurring porphyrins, distinguished by their intense absorption in the red region of the electromagnetic spectrum (670-700 nm).[1] This "therapeutic window," where light penetration into tissue is maximal, makes them exceptional candidates for light-activated therapies. The incorporation of a central metal ion modulates their photophysical and photochemical properties.[2] Gallium(III), a diamagnetic, closed-shell d¹⁰ metal ion, is particularly advantageous.[3] Unlike paramagnetic ions that can quench the excited triplet state, Ga(III) promotes a long-lived triplet state, which is a prerequisite for efficient photodynamic activity.[3] This guide delves into the intricate world of Ga(III)Pc complexes, from their electronic structure to their performance as photosensitizers.

Molecular Structure and Synthesis Overview

The core structure of a phthalocyanine is a large, aromatic macrocycle composed of four isoindole units. The central cavity can chelate a variety of metal ions, with Gallium(III) typically coordinated in an axial position, often with a ligand such as a chloride or hydroxyl group. The periphery of the macrocycle can be substituted with various functional groups to modulate solubility, prevent aggregation, and target specific biological tissues.[4][5]

A common synthetic route involves the cyclotetramerization of phthalonitrile precursors in the presence of a gallium salt, such as GaCl₃, often in a high-boiling point solvent like n-hexanol with a non-coordinating base like 1,8-diazabicycloundec-7-ene (DBU).[6][7]

-

Causality Insight: The choice of peripheral substituents is a critical experimental decision. For instance, bulky groups like tert-butyl prevent π-π stacking and aggregation, which would otherwise quench fluorescence and reduce singlet oxygen generation.[8] Conversely, introducing hydrophilic moieties like carboxyl or sulfonyl groups enhances water solubility, a crucial factor for biological applications.[4]

Fundamental Photophysical Processes

The photophysical behavior of Ga(III)Pc complexes is governed by the transitions between their electronic energy levels, which can be visualized using a Jablonski diagram.

Electronic Absorption

Ga(III)Pc complexes exhibit two characteristic absorption bands:

-

The Q-band: An intense absorption in the 670-700 nm region, corresponding to the transition from the highest occupied molecular orbital (HOMO, a₁u) to the lowest unoccupied molecular orbital (LUMO, eg). This transition is responsible for their distinct blue-green color and is the primary absorption used for photoactivation in PDT.[9]

-

The B-band (or Soret band): A strong absorption around 350 nm, corresponding to deeper π-π* transitions (a₂u to eg).[9]

Excited State Dynamics

Upon absorption of a photon (typically in the Q-band), the molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁). From here, it can undergo several competing processes:[10]

-

Fluorescence: Radiative decay back to the ground state (S₁ → S₀), emitting a photon of lower energy (longer wavelength). This process is typically fast, with lifetimes in the nanosecond range.[11]

-

Internal Conversion (IC): Non-radiative decay to the ground state, dissipating energy as heat.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the singlet excited state (S₁) to a lower-energy, long-lived triplet state (T₁). This is the most critical step for PDT. The efficiency of ISC is enhanced by the presence of a heavy central atom, although Ga(III) is sufficiently heavy to facilitate this process effectively.[3]

From the triplet state, the molecule can either return to the ground state via phosphorescence (radiative, T₁ → S₀) or non-radiative decay. However, in the presence of molecular oxygen (which has a triplet ground state), a more significant event occurs.

Jablonski Diagram for Ga(III) Phthalocyanine

The following diagram illustrates the key photophysical pathways.

Caption: Jablonski diagram illustrating excited state pathways for a Ga(III)Pc complex.

Key Photophysical Parameters

The efficacy of a Ga(III)Pc complex as a photosensitizer is quantified by several key parameters.

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted as fluorescence to the number of photons absorbed.[12] A low ΦF is often desirable for PDT agents, as it implies that other de-excitation pathways, such as intersystem crossing to the triplet state, are more dominant.

-

Singlet Oxygen Quantum Yield (ΦΔ): The fraction of excited photosensitizer molecules that generate singlet oxygen (¹O₂).[13] This is the most direct measure of a compound's potential efficacy in Type II PDT, where singlet oxygen is the primary cytotoxic agent.[14]

-

Fluorescence Lifetime (τF): The average time a molecule spends in the excited singlet state before returning to the ground state.[15] It is an intrinsic property that can be influenced by the molecule's environment and quenching processes.[16] Typical lifetimes for phthalocyanines are in the range of 2-5 nanoseconds.[11][17]

-

Photodegradation Quantum Yield (Φd): A measure of a photosensitizer's stability under irradiation. A low Φd is crucial, indicating that the molecule can undergo many photocatalytic cycles without being destroyed, ensuring a sustained therapeutic effect.[6]

Experimental Methodologies

Accurate characterization of photophysical properties is essential. The following sections detail standard protocols.

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

The comparative method is most commonly used, referencing a standard with a known ΦF.[12][18] Unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO (ΦF = 0.20) or other well-characterized dyes are often used as standards.[13]

Step-by-Step Methodology:

-

Preparation: Prepare a series of dilute solutions of both the Ga(III)Pc sample and the reference standard (e.g., ZnPc) in the same solvent (e.g., DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

-

Absorption Spectra: Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

-

Integration: Calculate the integrated area under the emission curve for both the sample and the standard.

-

Calculation: The fluorescence quantum yield of the sample (ΦF(x)) is calculated using the following equation:[12]

ΦF(x) = ΦF(st) * (A(st) / A(x)) * (F(x) / F(st)) * (n(x)² / n(st)²)

Where:

-

st denotes the standard and x denotes the sample.

-

A is the absorbance at the excitation wavelength.

-

F is the integrated fluorescence intensity.

-

n is the refractive index of the solvent. (This term cancels out if the same solvent is used for both).

-

Causality Insight: Using a low absorbance (A < 0.1) is critical because at higher concentrations, emitted fluorescence can be re-absorbed by other molecules in the solution, leading to an artificially low measured intensity and an inaccurate quantum yield.[19]

Caption: Workflow for determining Fluorescence Quantum Yield (ΦF) via the comparative method.

Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This is typically determined via an indirect chemical quenching method using a singlet oxygen scavenger. 1,3-Diphenylisobenzofuran (DPBF) is a common choice as its reaction with ¹O₂ leads to a measurable decrease in its absorption.[18][20]

Step-by-Step Methodology:

-

Preparation: Prepare solutions of the Ga(III)Pc sample and a reference photosensitizer (e.g., ZnPc, ΦΔ in DMSO ≈ 0.67) in a suitable solvent (e.g., DMSO).[13] Add a known concentration of DPBF to each solution.

-

Irradiation: Irradiate the solutions with a light source (e.g., a diode laser or filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not (typically > 650 nm).

-

Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the solution, specifically monitoring the decrease in the DPBF absorption peak (around 415 nm).

-

Data Analysis: Plot the change in absorbance of DPBF versus time for both the sample and the standard. The slope of this plot is proportional to the rate of DPBF decomposition.

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔ(x)) is calculated using:

ΦΔ(x) = ΦΔ(st) * (R(x) / R(st)) * (Iabs(st) / Iabs(x))

Where:

-

st denotes the standard and x denotes the sample.

-

R is the rate (slope) of DPBF decomposition.

-

Iabs is the rate of light absorption by the photosensitizer solution.

-

Trustworthiness: This protocol is self-validating by its comparative nature. By running the experiment with a well-characterized standard under identical conditions (light intensity, solvent, initial DPBF concentration), systematic errors are minimized.

Caption: Workflow for determining Singlet Oxygen Quantum Yield (ΦΔ) using DPBF.

Data Summary: Photophysical Properties of Ga(III)Pc Complexes

The following table summarizes key photophysical data for representative Gallium(III) phthalocyanine complexes from the literature, illustrating the influence of substituents and solvent.

| Complex | Solvent | λabs (Q-band, nm) | ΦF | ΦΔ | τF (ns) | Reference |

| Chloro-Gallium-Pc | DMSO | ~680 | Data not specified | High potential implied | ~3.8 | [11][21] |

| Non-peripherally tetra-substituted Ga(III)Pc | DMSO | 713 | 0.23 | 0.57 | Not specified | [6] |

| Non-peripherally tetra-substituted Ga(III)Pc | DMF | Not specified | 0.17 | 0.45 | Not specified | [6] |

| Octacarboxyl Ga(III)Pc (GaPcC) | Aqueous | Not specified | Not specified | High | Not specified | [4] |

| Alkylthio substituted Ga(III)Pc | Toluene | ~700 | Data available | Data available | Data available | [22] |

Note: This table is illustrative. Direct comparison between studies should be done with caution due to variations in experimental conditions.

Application in Drug Development: Photodynamic Therapy

The ultimate goal of characterizing these photophysical properties is to design effective PDT agents.[1] An ideal Ga(III)Pc photosensitizer for PDT should possess:

-

Strong Absorption in the Therapeutic Window: To ensure deep tissue penetration of light.

-

High Singlet Oxygen Quantum Yield (ΦΔ): To maximize the generation of the cytotoxic agent.[23]

-

Low Fluorescence Quantum Yield (ΦF): Indicating efficient population of the triplet state.

-

High Photostability: To maintain its therapeutic effect throughout the treatment duration.

-

Appropriate Solubility and Targeting: Achieved through peripheral functionalization to ensure bioavailability and selective accumulation in tumor tissue.[1][4]

Recent research has focused on encapsulating Ga(III)Pc complexes into nanoparticles, such as those made from PEGylated PLGA copolymer.[1] This strategy improves water solubility, reduces systemic toxicity, and can enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, significantly boosting the photodynamic effect.[1]

Conclusion

Gallium(III) phthalocyanine complexes are a promising class of photosensitizers with highly tunable photophysical properties. Their strong absorption in the red, coupled with the favorable characteristics of the Ga(III) central ion, leads to efficient population of the triplet state and subsequent generation of singlet oxygen. By carefully selecting peripheral substituents and formulation strategies, researchers can optimize these molecules for enhanced efficacy in photodynamic therapy. The experimental protocols and fundamental principles outlined in this guide provide a robust framework for the continued development and characterization of these important therapeutic agents.

References

-

Title: GALLIUM (III) PHTALOCYANINE AS NEW PHOTOSENSITIZER FOR PHOTODYNAMIC THERAPY OF NEUROBLASTOMA | Request PDF Source: ResearchGate URL: [Link]

-

Title: Comparative Studies of Photophysicochemical Properties of Non-Peripherally Anisole/Thioanisole-Tetrasubstituted Gallium (III) Phthalocyanines Containing Oxygen/ Sulfur Bridge Source: ResearchGate URL: [Link]

-

Title: Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy Source: MDPI URL: [Link]

-

Title: Gallium phthalocyanine photosensitizers: carboxylation enhances the cellular uptake and improves the photodynamic therapy of cancers Source: PubMed URL: [Link]

-

Title: Photophysical, photochemical and liquid-crystalline properties of novel gallium(III) phthalocyanines Source: Aperta URL: [Link]

-

Title: Synthesis of the Cationic Gallium Phthalocyanines and Their Catalytic Application in Gallium(III)-Activated Processes for Donor–Acceptor Substrates Source: ACS Publications URL: [Link]

-

Title: Collagen Hydrolysate Effects on Photodynamic Efficiency of Gallium (III) Phthalocyanine on Pigmented Melanoma Cells Source: PMC URL: [Link]

-

Title: A Photochemical Study of Photo-induced Electron Transfer from DNAs to a Cationic Phthalocyanine Derivative Source: ResearchGate URL: [Link]

-

Title: The first comparison of photophysical and photochemical properties of non-ionic, ionic and zwitterionic gallium (III) and indium (III) phthalocyanines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of the Cationic Gallium Phthalocyanines and Their Catalytic Application in Gallium(III)-Activated Processes for Donor− Acceptor Substrates | Request PDF Source: ResearchGate URL: [Link]

-

Title: Preparation and investigation of aggregation, fluorescence and singlet oxygen generation properties of gallium and metal-free phthalocyanines Source: Semantic Scholar URL: [Link]

-

Title: Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy Source: Taylor & Francis Online URL: [Link]

-

Title: Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols Source: PMC URL: [Link]

-

Title: Synthesis, Characterization, and Photophysical Properties of Perfluoroalkyl Gallium Chloride Phthalocyanine Source: ResearchGate URL: [Link]

-

Title: Preparation and Performance of Phthalocyanine @ Copper Iodide Cluster Nanoparticles for X-Ray-Induced Photodynamic Therapy Source: MDPI URL: [Link]

-

Title: Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

-

Title: Photophysical Properties of Some Indium and Gallium Phthalocyanines in Deaerated Anhydrous Toluene. Source: ResearchGate URL: [Link]

-

Title: The Photophysical Properties of Phthalocyanines and Related Compounds | Request PDF Source: ResearchGate URL: [Link]

-

Title: Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines Source: MDPI URL: [Link]

-

Title: Ultrafast excited state dynamics of modified phthalocyanines: p-HPcZn and p-HPcCo Source: PubMed URL: [Link]

-

Title: Fluorescence Lifetime Imaging Source: University of North Carolina URL: [Link]

-

Title: Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution Source: PMC URL: [Link]

-

Title: Syntheses and Functional Properties of Phthalocyanines Source: PMC URL: [Link]

-

Title: Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level Source: Journal of Medical Science URL: [Link]

-

Title: An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis Source: MDPI URL: [Link]

-

Title: Excited state dynamics and structures of functionalized phthalocyanines. 1. Self-regulated assembly of zinc helicenocyanine Source: PubMed URL: [Link]

-

Title: Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science Source: Journal of Medical Science URL: [Link]

-

Title: (PDF) Preparation and investigation of aggregation, fluorescence and singlet oxygen generation properties of gallium and metal-free phthalocyanines Source: ResearchGate URL: [Link]

-

Title: Excited state dynamics in phthalocyanines studied using degenerate four wave mixing with incoherent light Source: SciSpace URL: [Link]

-

Title: Excited state dynamics of phthalocyanine films Source: Semantic Scholar URL: [Link]

-

Title: Fluorescence Lifetime Measurements and Biological Imaging Source: PMC URL: [Link]

-

Title: Determination of singlet oxygen quantum yield of metal-tetracarboxyphenyl-phthalocyanines Source: Dialnet URL: [Link]

-

Title: Estimation of Fluorescence Lifetimes of Zinc Phthalocyanine in various Organic Solvents Source: African Journals Online URL: [Link]

-

Title: How to calculate quantum yield if I have the intensity of absorption and emission vs wavelength data? Source: ResearchGate URL: [Link]

-

Title: Excited state dynamics and conformations of a Cu(ii)-phthalocyanine-perylenebisimide dyad Source: RSC Publishing URL: [Link]

-

Title: Fluorescence quantum yield measurement Source: JASCO Global URL: [Link]

-

Title: Fluorescence quantum yield measurements Source: NIST Technical Series Publications URL: [Link]

-

Title: Fluorescence microscopy with lifetime separation Source: Wiley Analytical Science URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 4. Gallium phthalocyanine photosensitizers: carboxylation enhances the cellular uptake and improves the photodynamic therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical studies of Zn(II) tetra, tert-butyl phthalocyanine [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. Ultrafast excited state dynamics of modified phthalocyanines: p-HPcZn and p-HPcCo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jasco-global.com [jasco-global.com]

- 13. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines [mdpi.com]

- 14. Collagen Hydrolysate Effects on Photodynamic Efficiency of Gallium (III) Phthalocyanine on Pigmented Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmu.edu [jmu.edu]

- 16. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jsrd.unilag.edu.ng [jsrd.unilag.edu.ng]

- 18. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. jms.ump.edu.pl [jms.ump.edu.pl]

- 21. researchgate.net [researchgate.net]

- 22. Photophysical, photochemical and liquid-crystalline properties of novel gallium(III) phthalocyanines [aperta.ulakbim.gov.tr]

- 23. Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science [jms.ump.edu.pl]

Solubility of Gallium(III)-phthalocyanine chloride in organic solvents

Technical Guide: Solubility Profile of Gallium(III)-Phthalocyanine Chloride ( ) in Organic Solvents

Executive Summary

Gallium(III)-phthalocyanine chloride (

This guide details the physicochemical mechanisms governing

Physicochemical Profile & Solubility Mechanism[1][2]

The Solubility Challenge

The solubility of

-

Crystal Lattice:

crystallizes in a triclinic system (typically Space Group -

Axial Ligand Role: The Chloride (

) ligand is coordinated axially to the Gallium center (

Mechanism of Dissolution

Dissolution in organic solvents requires:

-

Disruption of

Stacking: Requires solvents with high polarizability (e.g., aromatics) or high temperature. -

Axial Coordination: In coordinating solvents (DMSO, DMF, Pyridine), solvent molecules can coordinate to the Gallium center, either displacing the Chloride (solvolysis) or coordinating trans to it (forming a hypervalent species), effectively "wrapping" the metal center and preventing re-aggregation.

Solvent Systems & Solubility Data

The solubility of unsubstituted

Table 1: Solubility Profile in Organic Solvents

| Solvent Class | Specific Solvents | Solubility Rating | Mechanism of Action |

| High-BP Aromatics | 1-Chloronaphthalene, Quinoline | High ( | |

| Polar Aprotic (Coordinating) | DMSO, DMF, Pyridine | Moderate ( | Axial coordination to |

| Polar Aprotic (Non-coordinating) | Acetone, Acetonitrile | Very Low / Insoluble | High polarity but poor polarizability; cannot disrupt stacking. |

| Protic Solvents | Methanol, Ethanol, Water | Insoluble | Hydrophobic effect dominates; promotes aggregation. |

| Non-polar Aliphatics | Hexane, Cyclohexane | Insoluble | Lack of specific interaction with the aromatic core. |

Critical Insight: In DMSO ,

often undergoes axial ligand exchange or expansion. The absorption spectrum may shift red/blue depending on whether the monomeric species is maintained or if solvent-induced aggregation occurs.

Visualization: Solubility & Aggregation Pathways

The following diagram illustrates the equilibrium states of

Figure 1: Solubility equilibrium of Gallium(III)-phthalocyanine chloride. The transition from solid to active monomer is mediated by energy input (heat/sonication) and stabilized by axial coordination.

Experimental Protocol: Solubility Determination

Objective: To determine the saturation concentration of

Materials

-

Compound: Gallium(III)-phthalocyanine chloride (Sublimed grade, >99%).

-

Solvent: Anhydrous DMSO or DMF (Spectroscopic grade).

-

Equipment: UV-Vis Spectrophotometer (Double beam), Quartz cuvettes (1 cm path length), Centrifuge (15,000 rpm), Sonicator bath.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add excess

solid (~5 mg) to 5 mL of the target solvent in a glass vial. -

Sonication: Sonicate for 30 minutes at room temperature to disperse aggregates and break crystal lattice forces.

-

Equilibration: Stir the suspension for 24 hours at constant temperature (

) to ensure thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the suspension at 15,000 rpm for 20 minutes . This step is critical to remove suspended nano-aggregates that would scatter light and artificially inflate solubility readings.

-

Carefully decant the supernatant.

-

-

Dilution & Measurement:

-

Prepare a serial dilution of the supernatant (e.g., 1:10, 1:100) using the same solvent.

-

Measure Absorbance (

) at -

Self-Validation Check: Ensure

. If

-

-

Calculation:

-

Calculate concentration using the Beer-Lambert Law:

-

Note: Use the extinction coefficient (

) for the monomeric species (approx.

-

Strategic Solubilization for Drug Development

For applications like PDT, intrinsic solubility is often insufficient. The following strategies are standard in pharmaceutical development for

Axial Ligand Exchange

Replacing the Chloride ligand with bulky or hydrophilic groups (e.g., polyethylene glycol chains) prevents stacking.

-

Reaction:

-

Result: The axial substituent acts as a steric spacer, dramatically increasing solubility in organic solvents and preventing aggregation.

Formulation (Nanocarriers)

Since

-

Liposomes:

is incorporated into the lipid bilayer of dipalmitoylphosphatidylcholine (DPPC) liposomes. -

Polymeric Nanoparticles: Encapsulation in PLGA (poly(lactic-co-glycolic acid)) via solvent evaporation methods (using DMSO/DCM mixtures).

Experimental Workflow Diagram

The following diagram outlines the validated workflow for preparing and characterizing

Figure 2: Step-by-step experimental workflow for the preparation and quantification of ClGaPc solutions.

References

-

Ghani, F., Kristen, J., & Riegler, H. (2012). "Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents." Journal of Chemical & Engineering Data, 57(2), 439–449.

-

Basova, T. V., et al. (2014). "Molecular Organization in the Thin Films of Gallium(III) Phthalocyanine Chloride and its μ-(oxo)dimer: Optical Spectroscopy and XPS Study." Dyes and Pigments, 111, 58-63.

-

Pereira, P. M. R., et al. (2016). "Gallium(III) Phthalocyanine as a New Photosensitizer for Photodynamic Therapy of Neuroblastoma." European Journal of Medicinal Chemistry, 124, 76-85.

-

Sigma-Aldrich. "Gallium(III) Phthalocyanine Chloride Product Specification."

-

Mack, J., & Stillman, M. J. (2001). "Photochemical Formation of the Radical Cation of Gallium(III) Phthalocyanine Chloride." Journal of the American Chemical Society, 123(6), 1232-1233.

Methodological & Application

Application Note: Preparation of GaClPc-loaded Polymeric Nanoparticles for Drug Delivery

Executive Summary

Gallium(III) chloride phthalocyanine (GaClPc) is a potent second-generation photosensitizer (PS) exhibiting high singlet oxygen quantum yields ($ \Phi_{\Delta} $) and strong absorption in the near-infrared window (~670–700 nm). However, its clinical utility is severely limited by extreme hydrophobicity and a tendency to form

This Application Note details a robust protocol for encapsulating GaClPc into Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles (NPs) via the single-step nanoprecipitation method . This approach is selected over emulsion-solvent evaporation due to its ability to produce smaller, narrower-dispersed particles (<200 nm) ideal for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors.

Scientific Background & Mechanism

The Challenge of Hydrophobicity

Free GaClPc molecules aggregate in aqueous environments. Aggregation induces non-radiative decay pathways, drastically reducing the lifetime of the excited triplet state ($ T_1

The Polymeric Solution

Encapsulation within a PLGA matrix achieves three critical goals:

-

Solubilization: Maintains GaClPc in a monomeric, photo-active state.

-

Protection: Shields the PS from premature degradation or binding to blood proteins.

-

Passive Targeting: Sizes between 100–200 nm facilitate accumulation in tumor tissues via leaky vasculature (EPR effect).

Mechanism of Action (PDT)

Upon irradiation with red light (670–690 nm), the encapsulated GaClPc undergoes intersystem crossing (ISC) to a long-lived triplet state. This state transfers energy to molecular oxygen, generating Reactive Oxygen Species (ROS) that induce apoptosis or necrosis in target cells.

Figure 1: Jablonski diagram illustrating the photophysical mechanism of GaClPc-mediated Photodynamic Therapy.

Materials & Equipment

Reagents

-

Active Pharmaceutical Ingredient (API): Gallium(III) chloride phthalocyanine (GaClPc) (Purity >95%).

-

Polymer: Poly(D,L-lactide-co-glycolide) (PLGA), 50:50 lactide:glycolide ratio, ester terminated (MW 30,000–60,000 Da). Rationale: 50:50 ratio offers the fastest degradation rate among PLGAs, facilitating drug release.

-

Organic Solvent: Tetrahydrofuran (THF) or Acetone (HPLC grade). Rationale: Miscible with water to allow rapid diffusion (Marangoni effect).

-

Surfactant: Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87–90% hydrolyzed) or Pluronic F-127.

-

Aqueous Phase: Ultrapure water (Milli-Q, 18.2 MΩ·cm).

Equipment

-

Probe Sonicator (e.g., QSonica) or High-speed Homogenizer.

-

Rotary Evaporator (Büchi).

-

High-Speed Centrifuge (capable of 20,000

g). -

Dynamic Light Scattering (DLS) system (e.g., Malvern Zetasizer).

-

UV-Vis Spectrophotometer.

-

Lyophilizer (Freeze Dryer).

Experimental Protocol: Nanoprecipitation Method

This method relies on the interfacial deposition of the polymer after displacement of a semi-polar solvent (Acetone/THF) from a lipophilic solution to the aqueous phase.

Phase 1: Preparation of Phases

-

Organic Phase:

-

Dissolve 50 mg of PLGA in 5 mL of Acetone (or THF). Vortex until completely clear.

-

Separately, dissolve 1 mg of GaClPc in 1 mL of DMSO (due to low solubility in acetone) or directly in the organic solvent if concentration permits.

-

Mix the polymer and drug solutions.

-

Target Concentration: 10 mg/mL Polymer, 0.2 mg/mL Drug.

-

-

Aqueous Phase:

-

Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water.

-

Filter through a 0.22

m membrane to remove dust/aggregates.

-

Phase 2: Nanoparticle Formation (The Critical Step)

-

Setup: Place the aqueous phase (20 mL) on a magnetic stirrer (moderate speed, ~500 rpm).

-

Injection: Using a syringe with a 27G needle, inject the Organic Phase (5 mL) into the Aqueous Phase dropwise .

-

Observation: The solution should immediately turn opalescent/turbid (the "Ouzo effect"), indicating the formation of nanoparticles.

-

Stirring: Continue stirring for 4 hours uncovered in a fume hood.

-

Why? To allow the organic solvent (Acetone/THF) to evaporate completely. Residual solvent is toxic and destabilizes the formulation.

-

Phase 3: Purification & Recovery

-

Centrifugation: Transfer the suspension to centrifuge tubes. Spin at 15,000

g for 30 minutes at 4°C. -

Washing: Discard the supernatant (containing free PVA and unencapsulated drug). Resuspend the pellet in Milli-Q water. Repeat this wash step 2 times.

-

Note: Save the first supernatant to calculate Encapsulation Efficiency (EE).

-

-

Lyophilization: Resuspend the final pellet in 2 mL of water containing 2% sucrose (cryoprotectant). Freeze at -80°C, then lyophilize for 24-48 hours to obtain a dry powder.

Figure 2: Step-by-step workflow for the nanoprecipitation synthesis of GaClPc-PLGA nanoparticles.

Characterization & Validation

Physicochemical Characterization

Standard acceptance criteria for effective tumor targeting:

| Parameter | Method | Acceptance Criteria | Purpose |

| Particle Size (Z-avg) | DLS | 100 – 200 nm | Optimal for EPR effect; avoids renal clearance (<10nm) and RES uptake (>200nm). |

| Polydispersity Index (PDI) | DLS | < 0.20 | Indicates a monodisperse (uniform) population. |

| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV | Negative charge prevents aggregation via electrostatic repulsion. |

| Morphology | TEM / SEM | Spherical, smooth | Verifies structural integrity. |

Drug Loading & Encapsulation Efficiency

Quantify the amount of GaClPc entrapped using UV-Vis spectroscopy (Absorbance at ~670 nm).

-

Direct Method: Dissolve a known mass of lyophilized NPs in DMSO (dissolves both polymer and drug). Measure absorbance.[1]

-

Indirect Method: Measure absorbance of the supernatant from the washing step (free drug).

Formulas:

Functional Assay: Singlet Oxygen Generation (SOSG)

To verify the drug is still active inside the NP:

-

Mix NP suspension with Singlet Oxygen Sensor Green (SOSG) reagent.

-

Irradiate with a 670 nm laser.

-

Measure fluorescence increase (Ex/Em: 504/525 nm).

-

Control: Compare against free GaClPc and blank NPs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Large Particle Size (>300 nm) | Polymer concentration too high. | Dilute organic phase (e.g., reduce PLGA to 5 mg/mL). |

| Aggregation / High PDI | Insufficient surfactant or slow mixing. | Increase PVA to 2% or increase stirring speed during injection. |

| Low Encapsulation Efficiency | Drug precipitating before encapsulation. | Ensure GaClPc is fully soluble in the organic phase (add small amount of DMSO). |

| "Burst" Release | Drug adsorbed on surface. | Increase washing steps or use a PLGA with higher molecular weight. |

References

-

Synthesis and Encapsulation of Zinc Phthalocyanine in Polymeric Nanoparticles. MDPI. Available at: [Link]

-

Zinc(II) phthalocyanine loaded PLGA nanoparticles for photodynamic therapy use. PubMed. Available at: [Link]

-

Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems. NCBI. Available at: [Link]

-

Preparation of Drug-Loaded Polymeric Nanoparticles. ResearchGate. Available at: [Link]

-

Gallium (III) Phthalocyanine as New Photosensitizer for Photodynamic Therapy. ResearchGate. Available at: [Link]

Sources

Fabrication of GaClPc/n-Si heterojunction photodiodes

Application Note: Fabrication of GaClPc/n-Si Heterojunction Photodiodes

Executive Summary

This application note details the fabrication protocol for hybrid organic-inorganic photodiodes utilizing Gallium Phthalocyanine Chloride (GaClPc) deposited on n-type Silicon (n-Si). This heterojunction combines the high carrier mobility of inorganic silicon with the high absorption coefficient of organic phthalocyanines in the visible spectrum (Q-band ~600–800 nm).

Target Audience: Material Scientists, Device Engineers, and R&D professionals in optoelectronics. Key Application: Broad-spectrum photodetection and hybrid solar cells.

Theoretical Foundation & Device Physics

The GaClPc/n-Si device operates as an anisotype heterojunction. GaClPc behaves as a p-type semiconductor due to unavoidable oxygen doping during synthesis and handling, while n-Si provides the electron transport medium.

-

Mechanism: Light absorption occurs primarily in the GaClPc layer, generating Frenkel excitons. These excitons diffuse to the GaClPc/Si interface, where the built-in electric field (

) dissociates them into free carriers. Holes travel through the GaClPc to the anode (Au), and electrons travel through the Si to the cathode (Al). -

Band Alignment: The device relies on the offset between the Lowest Unoccupied Molecular Orbital (LUMO) of GaClPc and the Conduction Band (

) of Si to facilitate charge separation.

Materials & Equipment

Reagents

| Material | Specification | Purpose |

| n-Si Wafer | (100) orientation, | Inorganic substrate/n-layer |

| GaClPc Powder | Sublimed grade (>99%) | Organic p-layer active material |

| Gold (Au) | 99.999% pellets | Top contact (Anode) |

| Aluminum (Al) | 99.999% wire/pellets | Back contact (Cathode) |

| HF Acid | 1-2% dilute solution | Native oxide removal |

| RCA Chemicals | Wafer cleaning |

Equipment

-

Thermal Evaporator: Base pressure

Torr. Tungsten boats for Al/Au; Quartz crucible for GaClPc. -

Spin Coater (Optional): If applying sol-gel interlayers (not covered here).

-

Ultrasonic Bath: For substrate cleaning.[1]

-

Shadow Masks: Stainless steel, defining active area (typically

).

Fabrication Protocol

Phase 1: Substrate Cleaning (The Critical Step)

Causality: The interface quality determines the diode's ideality factor (

-

Degreasing: Sonicate Si wafers in Acetone (10 min), then Isopropanol (10 min), then DI water (10 min).

-

RCA-1 (Organic Removal): Solution of

(5:1:1) at 75°C for 15 mins. Rinse with DI water.[2][3][1][4][5] -

RCA-2 (Ionic Removal): Solution of

(6:1:1) at 75°C for 15 mins. Rinse with DI water.[2][3][1][4][5] -

Oxide Etch (HF Dip): Dip wafer in 1% HF solution for 30–60 seconds until the surface becomes hydrophobic (water beads up).

-

Validation: If a water film remains, oxide is still present. Repeat dip.

-

-

Drying: Blow dry immediately with

gas. Do not rinse with water after HF to prevent re-oxidation. Load into vacuum chamber immediately.

Phase 2: Ohmic Back Contact Formation

-

Load Si wafers into the evaporator.

-

Pump down to

Torr. -

Deposit 100–150 nm Aluminum (Al) on the rough side (back) of the wafer.

-

Annealing: Sinter the wafer at 400°C for 20 mins in

atmosphere to form a generic Ohmic contact (

Phase 3: Organic Thin Film Deposition (GaClPc)

Causality: Thermal evaporation is preferred over spin coating for Phthalocyanines to ensure molecular stacking (

-

Place GaClPc powder in a quartz crucible with a baffled cover (prevents "spitting" of powder).

-

Base Pressure:

Torr. -

Substrate Temperature: Keep Si substrate at Room Temperature (RT) or heat to 373 K to improve crystallinity.

-

Deposition Rate: Slowly ramp current. Maintain rate at 0.2 – 0.3 nm/s .

-

Note: High rates (>0.5 nm/s) create amorphous, defect-rich films.

-

-

Target Thickness: 100 nm (Monitor via Quartz Crystal Microbalance).

Phase 4: Top Electrode Metallization

-

Place shadow mask over the GaClPc layer.

-

Deposit Au (Gold) or Al (Aluminum) grid.

-

Thickness: 40–60 nm.

-

Design: Grid or semi-transparent layer is required to allow light to reach the active junction.

-

Process Visualization

Figure 1: Fabrication Workflow

Caption: Step-by-step fabrication workflow from raw silicon wafer to finished heterojunction photodiode.

Figure 2: Device Cross-Section & Circuit

Caption: Cross-sectional schematic of the GaClPc/n-Si heterojunction showing layer stacking and function.

Characterization & Validation

To ensure the protocol was successful, the following metrics must be validated.

Structural Validation (XRD)

-

Method: X-Ray Diffraction (Cu K

). -

Expected Result: A sharp peak at

or -

Failure Mode: Broad, low-intensity humps indicate an amorphous film, likely due to deposition rates

nm/s.

Electrical Validation (Dark I-V)

The device should exhibit rectifying diode behavior.

-

Rectification Ratio (RR):

at -

Ideality Factor (

): Extracted from the linear region of- : Dominated by recombination in the depletion region (Typical for organic/inorganic).

- : Indicates high interface trap density (Poor HF cleaning).

Typical Performance Data

Data summarized from Hendi et al. and related literature.

| Parameter | Typical Value | Unit | Condition |

| Ideality Factor ( | 2.0 – 3.2 | - | Dark, RT |

| Barrier Height ( | 0.80 – 0.91 | eV | C-V Measurement |

| Series Resistance ( | High V region | ||

| Shunt Resistance ( | Low V region | ||

| Carrier Concentration | n-Si substrate |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Reverse Leakage Current | Pinholes in GaClPc film | Increase film thickness >100nm; Clean substrate better. |

| S-shaped I-V Curve | High series resistance or barrier at contact | Check Au/GaClPc interface; Ensure Au is used, not Al, for top contact. |

| No Rectification (Ohmic) | Native oxide not removed | Fresh HF dip required immediately before loading. |

| Film Peeling | Poor adhesion | Substrate was not fully dry or greasy. Re-do RCA clean. |

References

-

Hendi, A. A. (2011). Structural, electronic, and optoelectronic characteristics of GaClPc/n-Si heterojunction for photodiode device. Materials Science in Semiconductor Processing.

-

Azim-Araghi, M. E., et al. (2013). Optical properties of nanostructured GaClPc thin films. Optik - International Journal for Light and Electron Optics.

-

RCA Cleaning Standard . (n.d.). Standard Operating Procedure for RCA Clean. University of Louisville Micro/Nano Technology Center.

-

Indium Corporation . (n.d.).[6] Thermal Evaporation Materials and Parameters.

Sources

Fabrication of Gallium(III) Phthalocyanine Chloride (GaPcCl) Thin Films via Spin Coating: A Detailed Guide

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Significance of Gallium(III) Phthalocyanine Chloride Thin Films

Gallium(III) phthalocyanine chloride (GaPcCl) is a member of the metal phthalocyanine family, a class of synthetic aromatic macrocyclic compounds that have garnered significant interest for their diverse applications.[1] These applications span from organic electronics, such as thin-film transistors and photovoltaics, to medical uses in photodynamic therapy (PDT).[2] The utility of GaPcCl in these fields is intrinsically linked to the ability to produce high-quality, uniform thin films with controlled thickness and morphology.[3]

Spin coating is a widely adopted technique for the fabrication of thin films from solution due to its simplicity, low cost, and ability to produce highly uniform films.[4][5] This document provides a comprehensive guide to the principles and a detailed protocol for the deposition of GaPcCl thin films using spin coating. We will delve into the critical parameters of this process, from solvent selection and substrate preparation to post-deposition annealing, providing the scientific rationale behind each step to empower researchers to optimize this technique for their specific applications.

The Spin Coating Process: A Step-by-Step Rationale

The spin coating process can be broken down into four main stages: deposition, spin-up, spin-off, and solvent evaporation.[5] Understanding the interplay of forces and solution properties at each stage is crucial for achieving reproducible, high-quality GaPcCl films.

Caption: A generalized workflow for the fabrication of GaPcCl thin films using spin coating.

Solvent Selection: The Key to a Successful Film

The choice of solvent is arguably the most critical parameter in developing a successful spin coating process for GaPcCl. Unsubstituted metal phthalocyanines are notoriously insoluble in many common organic solvents.[1] The ideal solvent must not only dissolve GaPcCl to the desired concentration but also possess appropriate physical properties, such as viscosity, vapor pressure, and surface tension, to facilitate the formation of a uniform, defect-free film.

Based on literature for related compounds, promising solvents for GaPcCl include:

-

Dimethylformamide (DMF): Often used to dissolve unsubstituted phthalocyanines and their metal complexes.[1]

-

N-Methyl-2-pyrrolidone (NMP): Known to dissolve zinc phthalocyanine effectively.[6]

-

Trifluoroacetic acid (TFA): Has been successfully used for spin coating of copper phthalocyanine.[3]

Causality: The solubility of GaPcCl in these solvents is attributed to their high polarity and ability to interact with the phthalocyanine macrocycle. It is recommended to perform small-scale solubility tests before preparing a large batch of solution. The solution should be filtered through a 0.2 µm syringe filter before use to remove any particulate matter that could lead to film defects.

Substrate Preparation: The Foundation for a Quality Film

The quality of the GaPcCl film is highly dependent on the cleanliness and surface energy of the substrate. Common substrates for phthalocyanine deposition include quartz, glass, and silicon wafers. A pristine substrate surface ensures good adhesion and uniform wetting of the solution.

A recommended multi-step cleaning procedure is as follows:

-

Mechanical Cleaning: Gently scrub the substrate with a lint-free wipe and a laboratory detergent (e.g., Hellmanex™ III).

-

Rinsing: Thoroughly rinse with deionized (DI) water.

-

Sonication: Sequentially sonicate the substrate in baths of DI water, acetone, and isopropanol for 10-15 minutes each.

-

Drying: Dry the substrate with a stream of high-purity nitrogen gas.

-

Surface Activation (Optional but Recommended): Treat the substrate with UV-Ozone for 5-10 minutes immediately before spin coating to remove any remaining organic residues and increase surface wettability.

Trustworthiness: This multi-step process is a self-validating system. Each step targets a different class of contaminants, from gross particulates to organic residues, ensuring a consistently clean and receptive surface for film deposition.

Experimental Protocols

The following protocols are provided as a starting point for the fabrication of GaPcCl thin films. Optimization of these parameters will be necessary to achieve the desired film properties for a specific application.

Preparation of GaPcCl Solution

-

Weigh the desired amount of Gallium(III) Phthalocyanine Chloride powder (purity >97%)[7].

-

Add the appropriate volume of the chosen solvent (e.g., DMF or NMP) to achieve the target concentration. Start with a concentration in the range of 1-10 mg/mL.

-

Sonicate the mixture for 30-60 minutes to aid dissolution. Gentle heating (40-60 °C) may be applied if necessary.

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 µm PTFE syringe filter directly before use.

Spin Coating Protocol

This protocol assumes the use of a standard laboratory spin coater.

-

Secure the cleaned substrate onto the spin coater chuck.

-

Static Dispense: Using a filtered pipette, dispense a small volume (e.g., 100-200 µL for a 1x1 inch substrate) of the GaPcCl solution onto the center of the substrate to form a puddle.

-

Spin Cycle:

-

Step 1 (Spread): Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 10 seconds. This allows the solution to spread evenly across the substrate.

-

Step 2 (Thinning): Ramp up to the final spin speed (e.g., 3000 rpm) at a high acceleration (e.g., 1000 rpm/s) and hold for 30-60 seconds. The majority of the solvent is expelled during this step, and the film thickness is primarily determined by the final spin speed.[8][9]

-

-

Drying: Allow the substrate to spin until the film appears dry, as indicated by a uniform color.

-

Carefully remove the substrate from the spin coater.

Post-Deposition Annealing

Annealing can improve the crystallinity and optical properties of the GaPcCl film.[10]

-

Place the substrate with the deposited film into a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).

-

Ramp-up: Increase the temperature to the target annealing temperature (a starting point of 250 °C is recommended for metal phthalocyanines) at a controlled rate (e.g., 5-10 °C/min).[10]

-

Hold: Maintain the target temperature for a set duration (e.g., 1-2 hours).

-

Cool-down: Allow the substrate to cool down slowly to room temperature before removal. A slow cooling rate is crucial to prevent cracking of the film due to thermal stress.[11]

Data Presentation: The Interplay of Spin Coating Parameters

The final thickness of the spin-coated film is primarily influenced by the solution concentration and the final spin speed. The following table provides an illustrative example of the expected relationship for a hypothetical GaPcCl solution.

| Solution Concentration (mg/mL in DMF) | Spin Speed (rpm) | Expected Film Thickness (nm) |

| 5 | 1000 | ~ 80 |

| 5 | 2000 | ~ 57 |

| 5 | 4000 | ~ 40 |

| 10 | 1000 | ~ 120 |

| 10 | 2000 | ~ 85 |

| 10 | 4000 | ~ 60 |

Note: This data is illustrative and based on the principle that film thickness is inversely proportional to the square root of the spin speed.[8][9] Actual values will need to be determined empirically for your specific experimental setup and solution properties.

Caption: Relationship between key spin coating parameters and resulting film properties.

Film Characterization

After deposition and annealing, the GaPcCl films should be characterized to determine their properties.

-

Thickness: Profilometry or ellipsometry.

-

Morphology and Roughness: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

-

Optical Properties: UV-Visible Spectroscopy to identify the characteristic Q- and B-bands of the phthalocyanine.

-

Structural Properties: X-ray Diffraction (XRD) to assess the crystallinity of the film.

Conclusion

This application note provides a comprehensive guide and a set of starting protocols for the fabrication of Gallium(III) Phthalocyanine Chloride thin films via spin coating. By understanding the scientific principles behind each step, from solvent selection to post-deposition annealing, researchers can effectively develop and optimize their own processes to produce high-quality GaPcCl films for a variety of advanced applications.

References

-

ResearchGate. (n.d.). (a) Film thickness with spin time, (b) Film thickness with spin speed, (c) Film thickness uniformity with exhaust volume & (d) Film thickness with exhaust volume. Retrieved from [Link]

-

Cranston, R. R., & Lessard, B. H. (2021). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. RSC Advances, 11(36), 22370-22395. [Link]

-

Brewster, M. W. (n.d.). Spin Coating Theory. CEE 467L. Retrieved from [Link]

-

ResearchGate. (n.d.). (color online) Relationship between average film thickness and spin speed. Retrieved from [Link]

-

ResearchGate. (2013, December 20). Optimum conditions to prepare thin films by spin coating technique? Retrieved from [Link]

-

Chen, C. Y., & Chen, J. K. (2019). A Modified Equation for Thickness of the Film Fabricated by Spin Coating. Coatings, 9(1), 47. [Link]

-

ResearchGate. (n.d.). Morphological, linear and nonlinear properties of gallium phthalocyanine chloride annealed thin films | Request PDF. Retrieved from [Link]

-

iGEM. (2019, February 23). Protocol for Annealing. Retrieved from [Link]

-

Gan Sada. (2022, July 17). 20.Spin Coating Methodology in detail|Conditions for good quality thin film [Video]. YouTube. [Link]

-

Latteyer, F., Heimel, P., Duhm, S., Sauer, G., Rabe, J. P., & Koch, N. (2013). Chloroaluminum phthalocyanine thin films: chemical reaction and molecular orientation. Analytical and Bioanalytical Chemistry, 405(14), 4895–4904. [Link]

-

Cranston, R. R., & Lessard, B. H. (2021). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. Squarespace. Retrieved from [Link]

-

Wikipedia. (n.d.). Gallium(III) chloride. Retrieved from [Link]

-

ResearchGate. (2021, March 11). What is the best way to dissolve unsubstituted phthalocyanine Pc ? Retrieved from [Link]

-

Basova, T. V., Kiselev, V. G., & Parkhomenko, R. G. (2014). Molecular organization in the thin films of gallium(III) phthalocyanine chloride and its μ-(oxo)dimer: Optical spectroscopy and XPS study. Applied Surface Science, 322, 242-248. [Link]

-

ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Organization in the Thin Films of Gallium(III) Phthalocyanine Chloride and its mu-(oxo)dimer: Optical Spectroscopy and XPS Study | Request PDF. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2024, April 4). Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. Retrieved from [Link]

-

Scientific Research Publishing. (2016, April 5). Enabling Solution Growth of Insoluble Organic Materials in Common Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Gold(III) phthalocyanine chloride: Optical and structural characterization of thin films. Retrieved from [Link]

-

Por-Lab, Porphyrin-Laboratories GmbH. (n.d.). Gallium-(III)-phthalocyanine hydroxide. Retrieved from [Link]

-

INIS-IAEA. (2014, December 15). Molecular organization in the thin films of gallium(III) phthalocyanine chloride and its μ-(oxo)dimer: Optical spectroscopy and XPS study. Retrieved from [Link]

-

Materials Advances. (n.d.). Spin-coated Ge–In–Se thin films: characterization and changes induced by visible and electron radiation in relation to indium content. Retrieved from [Link]

-

McLeod, A. J., et al. (2021). Atomic layer annealing with radio-frequency substrate bias for control of grain morphology in gallium nitride thin films. Journal of Vacuum Science & Technology A, 39(4), 042403. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular organization in the thin films of gallium(III) phthalocyanine chloride and its μ-(oxo)dimer: Optical spectros… [ouci.dntb.gov.ua]

- 3. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. GALLIUM(III)-PHTHALOCYANINE CHLORIDE | 19717-79-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note & Protocols: Methods for Encapsulating Gallium(III) Chloride Phthalocyanine (GaClPc) in Liposomes and Micelles

Introduction: Unleashing the Potential of GaClPc through Nanocarrier Encapsulation

Gallium(III) Chloride Phthalocyanine (GaClPc) is a promising metallophthalocyanine that functions as a potent photosensitizer for Photodynamic Therapy (PDT).[1][2] PDT is a minimally invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to selective destruction of malignant cells.[3][4] The strong absorption of phthalocyanines in the near-infrared (NIR) region allows for deeper tissue penetration, making them ideal candidates for treating solid tumors.[1][2]

Despite its high singlet oxygen quantum yield, the clinical translation of GaClPc is severely hampered by its significant hydrophobicity.[5][6] This property leads to the formation of photo-inactive aggregates in aqueous physiological environments, which drastically reduces its therapeutic efficacy and prevents direct intravenous administration.[5][7]

To overcome these limitations, encapsulation within nano-sized drug delivery systems (DDS) has emerged as a leading strategy.[1][8] Liposomes and polymeric micelles are two of the most effective nanocarriers for hydrophobic drugs like GaClPc. These systems can:

-

Enhance Solubility: Solubilize GaClPc within their hydrophobic compartments, preventing aggregation.

-

Improve Bioavailability: Enable systemic administration and prolong circulation time.[5]

-

Enable Passive Targeting: Accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the principles and step-by-step protocols for the successful encapsulation of GaClPc into both liposomes and micelles, along with essential characterization techniques.

Part 1: Liposomal Encapsulation of GaClPc via Thin-Film Hydration

Principle and Scientific Rationale

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[10][11] The process is based on the self-assembly of amphiphilic lipid molecules in an aqueous environment.[12] For a hydrophobic drug like GaClPc, the principle is straightforward: the drug is co-dissolved with lipids in an organic solvent. Upon evaporation of the solvent, a thin, homogeneous film of lipid and drug is formed. Subsequent hydration of this film allows the lipids to self-assemble into bilayer vesicles, spontaneously partitioning the hydrophobic GaClPc into the lipid bilayer core.[9] This process initially forms large, multilamellar vesicles (MLVs), which are then downsized to a more uniform population of small unilamellar vesicles (SUVs) through extrusion.[10]

Causality of Experimental Choices:

-

Lipid Composition: A mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and cholesterol is common. POPC forms the main bilayer structure, while cholesterol is included to modulate membrane fluidity and stability, reducing the premature leakage of the encapsulated drug.[9]

-

Solvent Choice: A volatile organic solvent or solvent mixture (e.g., chloroform/methanol) is used to ensure complete dissolution of both the lipids and the hydrophobic GaClPc, and to facilitate easy removal by evaporation.

-

Hydration Temperature: Hydration is performed above the phase transition temperature (Tc) of the chosen lipids. This ensures the lipid bilayer is in a fluid, liquid-crystalline phase, which is necessary for the proper formation and sealing of the vesicles.[11]

-

Extrusion: This step is critical for producing liposomes with a defined and homogenous size distribution, which is essential for reproducible in vivo performance.[10][13]

Workflow for Liposomal Encapsulation of GaClPc

Caption: Workflow for GaClPc liposome preparation by thin-film hydration and extrusion.

Detailed Protocol: GaClPc Liposome Preparation

Materials:

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

Cholesterol (Chol)

-

Gallium(III) Chloride Phthalocyanine (GaClPc)

-

Chloroform and Methanol (HPLC grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath

-

Liposome extruder (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes (1 mL, gas-tight)

Procedure:

-

Lipid & Drug Solution Preparation:

-

Accurately weigh POPC and Cholesterol. A common molar ratio is 55:45 POPC:Chol. For example, weigh 10 mg of the lipid mixture.

-

Accurately weigh GaClPc. A typical drug-to-lipid ratio is 1:100 to 1:50 by weight. For a 10 mg lipid mixture, use 0.1-0.2 mg of GaClPc.

-

Transfer the weighed lipids and GaClPc into a 50 mL round-bottom flask.

-

Add 5 mL of a chloroform:methanol (2:1 v/v) solvent mixture to the flask.

-

Gently swirl the flask until all components are fully dissolved, resulting in a clear, colored solution.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to 35-40°C.

-

Begin rotation (approx. 100-150 rpm) and gradually apply a vacuum to evaporate the organic solvent.[11]

-

Continue evaporation for at least 30 minutes, or until a thin, uniform, dry film is visible on the inner surface of the flask.

-

Scientist's Note: A uniform film is crucial for efficient hydration and consistent liposome formation.[14] The round-bottom flask ensures an even coating during rotation.

-

To remove any residual solvent, place the flask under high vacuum for an additional 1-2 hours.

-

-

Film Hydration:

-

Pre-warm 2 mL of PBS (pH 7.4) to a temperature above the Tc of the lipids (for POPC, this is above -2°C, so room temperature is sufficient, but warming to ~40°C can aid hydration).

-

Add the warm PBS to the flask containing the dried film.

-

Immediately begin to agitate the flask by hand-vortexing or using a mechanical shaker. Continue for 30-60 minutes. The lipid film will gradually peel off the glass and disperse into the buffer, forming a turbid suspension of MLVs.[13][15]

-

-

Size Reduction by Extrusion:

-

Assemble the liposome extruder with two stacked 100 nm polycarbonate membranes as per the manufacturer's instructions.

-

Draw the MLV suspension into a 1 mL syringe. Connect it to one end of the extruder. Connect an empty syringe to the other end.

-

Gently push the suspension from the first syringe through the membranes into the second syringe. This is one pass.

-

Repeat this process for an odd number of passes (e.g., 11 to 21 times).[9]

-

Scientist's Note: An odd number of passes ensures that the final liposome suspension is collected in the opposite syringe, having passed through the membrane a final time. This process forces the larger MLVs through the defined pores, resulting in the formation of smaller, more uniform SUVs.[10]

-

The final product should be a translucent, slightly bluish suspension of GaClPc-loaded liposomes. Store at 4°C.

-

Part 2: Micellar Encapsulation of GaClPc

Principle and Scientific Rationale

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers (e.g., PEG-PCL, PEG-PLGA) in an aqueous medium.[16][17] The hydrophobic blocks (e.g., PCL, PLGA) form a solid-like core that serves as a reservoir for encapsulating hydrophobic drugs like GaClPc, while the hydrophilic blocks (typically polyethylene glycol, PEG) form a protective outer corona.[7] This PEG shell provides colloidal stability and creates a "stealth" effect, reducing recognition by the reticuloendothelial system and prolonging circulation time.[18]

Two effective methods for preparing GaClPc-loaded micelles are thin-film hydration and nanoprecipitation .

-

Thin-Film Hydration for Micelles: The principle is analogous to liposome preparation. A film of the drug and copolymer is created and then hydrated. This method is straightforward and effective at the lab scale.[19][20]

-

Nanoprecipitation (Solvent Displacement): This technique involves dissolving the polymer and drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).[21] This organic solution is then rapidly introduced into an aqueous anti-solvent phase under stirring. The rapid change in solvent polarity causes the hydrophobic polymer and drug to co-precipitate, self-assembling into drug-loaded nanoparticles.[22][23] Nanoprecipitation is known for its simplicity, speed, and potential for scalability.[24]

Workflow for Micellar Encapsulation of GaClPc

Caption: Workflow for GaClPc micelle preparation by the nanoprecipitation method.

Detailed Protocol: GaClPc Micelle Preparation by Nanoprecipitation

Materials:

-

Amphiphilic diblock copolymer (e.g., mPEG-PLGA, mPEG-PCL)

-

Gallium(III) Chloride Phthalocyanine (GaClPc)

-

Acetonitrile or Acetone (HPLC grade)

-

Deionized Water

Equipment:

-

Magnetic stirrer and stir bar

-

Glass beaker (50 mL)

-

Syringe pump (optional, for controlled addition)

-

Rotary evaporator or vacuum line

Procedure:

-

Organic Phase Preparation:

-

Weigh 10 mg of mPEG-PLGA copolymer and 0.2 mg of GaClPc.

-

Dissolve both components in 1 mL of acetonitrile in a small glass vial. Ensure complete dissolution. This is the organic phase.

-

Scientist's Note: The choice of solvent is critical. It must be miscible with water and be a good solvent for both the polymer and the drug to ensure co-precipitation.[25]

-

-

Nanoprecipitation:

-

Place 10 mL of deionized water (the anti-solvent) into a 50 mL glass beaker with a small magnetic stir bar.

-

Set the magnetic stirrer to a moderate speed (e.g., 400-600 rpm) to create a vortex.

-

Add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.[21] For maximum reproducibility, a syringe pump can be used to control the addition rate.

-

A slightly turbid, colored suspension will form immediately as the nanoparticles precipitate.

-

-

Solvent Removal and Purification:

-

Allow the micellar suspension to stir for at least 2-4 hours at room temperature in an open beaker (or under a fume hood) to allow the organic solvent to evaporate.

-

Alternatively, for faster removal, transfer the suspension to a round-bottom flask and use a rotary evaporator at a mild temperature (e.g., 30°C) and reduced pressure.[26]

-